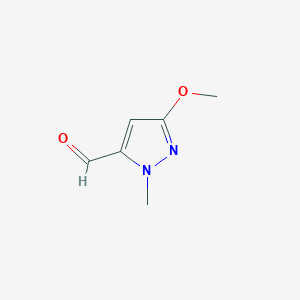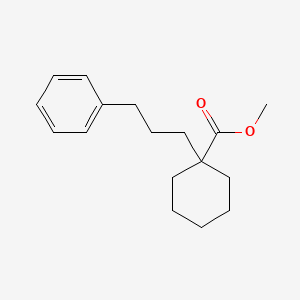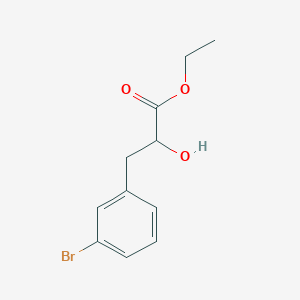![molecular formula C13H14N2O B1530375 5-甲基-1,3,4,5-四氢苯并[b][1,6]萘啶-10(2H)-酮 CAS No. 1355182-21-6](/img/structure/B1530375.png)
5-甲基-1,3,4,5-四氢苯并[b][1,6]萘啶-10(2H)-酮
描述
“5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” is a chemical compound. It is a derivative of naphthyridine . Naphthyridines are a class of compounds that have been investigated for various applications, including as potent phosphodiesterase 5 inhibitors .
Synthesis Analysis
The synthesis of related compounds, such as 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines, has been achieved by cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids . Another method involves the reaction of 10-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines with amine hydrochlorides .Chemical Reactions Analysis
While specific chemical reactions involving “5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” are not available, related naphthyridine compounds have been involved in various reactions. For instance, 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines were obtained by cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids .科学研究应用
5-甲基-1,3,4,5-四氢苯并[b][1,6]萘啶-10(2H)-酮的全面应用分析
化合物5-甲基-1,3,4,5-四氢苯并[b][1,6]萘啶-10(2H)-酮由于其独特的化学结构,在科学研究中拥有多种应用。以下是其在不同领域应用的详细分析:
抗癌研究: 该化合物因其在抗癌治疗中的潜在应用而被研究。萘啶骨架是表现出抗肿瘤活性的分子中常见的特征。 对该核心结构的修饰,例如添加甲基,可以增强其生物活性,并提高其对癌细胞的特异性 .
有机合成: 在有机化学中,该化合物作为合成各种杂环化合物的先驱。 其反应性允许创建复杂的分子,这些分子可用于进一步的化学研究或作为药物开发的一部分 .
药物化学: 5-甲基-1,3,4,5-四氢苯并[b][1,6]萘啶-10(2H)-酮的结构特征使其成为药物化学中的重要化合物。 它可用于合成具有潜在治疗应用的衍生物,包括抗病毒、抗菌和抗炎剂 .
神经药理学: 该化合物的衍生物已被探索其神经药理学特性。 萘啶环系已知与各种神经递质受体相互作用,这可能导致开发治疗神经系统疾病的新方法 .
分子对接研究: 该化合物的结构适合进行分子对接研究,这在药物发现中至关重要。 通过了解它在分子水平上如何与生物靶标相互作用,研究人员可以设计出更有效的药物,并减少副作用 .
化学生物学: 在化学生物学中,该化合物可作为研究生物过程的工具。 它与特定酶或受体结合的能力使其可用于探测各种生物分子作用机制 .
药效团开发: 该化合物的结构可以作为开发新药的药效团模型。 其分子框架为设计具有所需生物活性的化合物提供了起点 .
材料科学: 虽然与生物应用无关,但该化合物的独特结构可能在材料科学中引起兴趣。 它可能有助于开发具有特定光学或电子特性的新型材料 .
未来方向
The future directions for research on “5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one” and related compounds could involve further exploration of their potential as phosphodiesterase 5 inhibitors . This could have implications for the treatment of conditions like Alzheimer’s disease .
作用机制
Target of Action
The primary target of 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is Phosphodiesterase 5 (PDE5) . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. By inhibiting PDE5, this compound prolongs the action of cGMP, leading to enhanced vasodilation and increased blood flow .
Mode of Action
5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one acts as a potent inhibitor of PDE5 . It binds to the active site of the enzyme, preventing it from breaking down cGMP. This results in an accumulation of cGMP, which in turn leads to prolonged smooth muscle relaxation and vasodilation .
Biochemical Pathways
The action of 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one primarily affects the cGMP-dependent pathway . By inhibiting PDE5, it prevents the degradation of cGMP, leading to its accumulation. This results in the activation of cGMP-dependent protein kinases, which then phosphorylate certain proteins, leading to the relaxation of smooth muscles .
Pharmacokinetics
As a potent pde5 inhibitor, it is expected to have good bioavailability and distribution, especially in tissues with high pde5 expression .
Result of Action
The inhibition of PDE5 by 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one leads to enhanced vasodilation and increased blood flow. This can have various effects at the molecular and cellular level, depending on the tissue in which PDE5 is expressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-1,3,4,5-Tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with PDE5.
生化分析
Biochemical Properties
5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that regulates cyclic guanosine monophosphate (cGMP) levels . By inhibiting PDE5, 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one increases cGMP levels, leading to various physiological effects.
Cellular Effects
The effects of 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE5 by this compound can lead to enhanced nitric oxide (NO) signaling, which is crucial for vasodilation and blood flow regulation . Additionally, it can affect the expression of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one exerts its effects primarily through enzyme inhibition. By binding to the active site of PDE5, it prevents the breakdown of cGMP, thereby prolonging its action . This binding interaction is highly specific and involves several key amino acid residues within the enzyme’s active site.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and memory in rodent models of Alzheimer’s disease . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolites of this compound can further interact with various biomolecules, affecting metabolic flux and metabolite levels. For instance, its metabolites can inhibit other phosphodiesterases, leading to broader physiological effects.
Transport and Distribution
Within cells and tissues, 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the brain and liver, where it exerts its pharmacological effects. The compound’s distribution is influenced by its lipophilicity and affinity for various cellular components.
Subcellular Localization
The subcellular localization of 5-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, post-translational modifications, such as phosphorylation, can affect its localization and function, directing it to specific cellular compartments or organelles.
属性
IUPAC Name |
5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-15-11-5-3-2-4-9(11)13(16)10-8-14-7-6-12(10)15/h2-5,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIZXVADVLTTRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1530300.png)


![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1530304.png)








